1-(Ethoxymethyl)-4-methylpiperazine

Physicochemical characterization Synthetic intermediate handling Distillation purification

1-(Ethoxymethyl)-4-methylpiperazine (CAS 63930-81-4) is an N-alkoxyalkyl substituted piperazine derivative with the molecular formula C8H18N2O and molecular weight 158.24 g/mol. This compound is primarily categorized as a pharmaceutical intermediate and research reagent, typically supplied at a minimum purity of 95%.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B8757970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethoxymethyl)-4-methylpiperazine
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCOCN1CCN(CC1)C
InChIInChI=1S/C8H18N2O/c1-3-11-8-10-6-4-9(2)5-7-10/h3-8H2,1-2H3
InChIKeyFZWRUVFZORCTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Ethoxymethyl)-4-methylpiperazine: Procurement-Ready Chemical Identity and Baseline Specifications for Research and Industrial Sourcing


1-(Ethoxymethyl)-4-methylpiperazine (CAS 63930-81-4) is an N-alkoxyalkyl substituted piperazine derivative with the molecular formula C8H18N2O and molecular weight 158.24 g/mol . This compound is primarily categorized as a pharmaceutical intermediate and research reagent, typically supplied at a minimum purity of 95% . Its molecular structure features a piperazine core substituted with a methyl group at the N4 position and an ethoxymethyl moiety at the N1 position, yielding two distinct basic nitrogen centers that confer unique nucleophilic character and moderate lipophilicity compared to unsubstituted piperazine . Key physicochemical parameters include a predicted density of 0.936 ± 0.06 g/cm³ and a predicted boiling point of 200.3 ± 25.0 °C at 760 mmHg . The compound is synthesized via reaction of 1-methylpiperazine with paraformaldehyde in ethanol in the presence of potassium carbonate as a base catalyst .

Why Generic Piperazine Substitution Fails: Structural Determinants of 1-(Ethoxymethyl)-4-methylpiperazine Differentiation


Generic piperazine substitution is scientifically unjustified because even minor alterations in N-substitution patterns produce significant, quantifiable shifts in physicochemical properties that directly impact experimental reproducibility and downstream synthetic utility. The ethoxymethyl moiety in 1-(Ethoxymethyl)-4-methylpiperazine introduces a hydrogen-bond accepting oxygen atom and an ethyl-terminated chain, which modifies both aqueous solubility and organic solvent partitioning behavior relative to simple N-methyl or N-ethyl piperazine analogs . N-alkoxyalkyl piperazine derivatives exhibit distinct ionization constants and lipophilicity profiles that cannot be predicted from unsubstituted or monoalkylated piperazine baseline values, a phenomenon documented across multiple piperazine series where pKa varies in a substituent-dependent manner while log P spans a range of up to two orders of magnitude based on N-substituent identity [1]. Furthermore, the presence of the ethoxymethyl group alters the nucleophilicity and steric accessibility of the adjacent nitrogen, which directly influences reaction kinetics in subsequent derivatization steps such as alkylation, acylation, or reductive amination . Substituting a generic piperazine without the precise N1-ethoxymethyl and N4-methyl substitution pattern would therefore introduce uncontrolled variability in reaction yields, purification profiles, and biological assay outcomes—variables that procurement decisions must proactively eliminate.

Quantitative Comparative Evidence for 1-(Ethoxymethyl)-4-methylpiperazine Differentiation Against Structural Analogs


Boiling Point Elevation as a Purification and Handling Advantage Over N-Methylpiperazine

1-(Ethoxymethyl)-4-methylpiperazine exhibits a predicted boiling point of 200.3 ± 25.0 °C at 760 mmHg, representing a substantial increase over its synthetic precursor and closest structural analog, 1-methylpiperazine, which has a boiling point of approximately 138 °C at 760 mmHg . This difference of approximately 62 °C is directly attributable to the introduction of the ethoxymethyl group at the N1 position, which increases molecular weight from 100.16 g/mol (1-methylpiperazine) to 158.24 g/mol and introduces an ether oxygen capable of intermolecular dipole-dipole interactions [1].

Physicochemical characterization Synthetic intermediate handling Distillation purification

Molecular Weight and Density Differentiation for Gravimetric and Volumetric Dosing Precision

The molecular weight of 1-(Ethoxymethyl)-4-methylpiperazine is 158.24 g/mol, which is 58.08 g/mol higher than 1-methylpiperazine (100.16 g/mol) and 30.03 g/mol higher than 1-(2-methoxyethyl)piperazine (128.21 g/mol) . This increased molecular weight is accompanied by a predicted density of 0.936 ± 0.06 g/cm³, representing an increase of approximately 0.03 g/cm³ over the predicted density of 1-methylpiperazine (0.903 g/cm³) [1]. For laboratory procurement, this means that a 1-mole quantity of the target compound occupies approximately 169 mL, compared to approximately 111 mL for 1-methylpiperazine—a 52% volume increase for the same molar quantity .

Analytical chemistry Formulation development Precision dosing

Synthetic Accessibility and Reaction Time Efficiency in N-Alkoxymethylation Protocols

The synthesis of 1-(Ethoxymethyl)-4-methylpiperazine proceeds via a single-step N-alkoxymethylation of 1-methylpiperazine using paraformaldehyde in ethanol with potassium carbonate as a base, requiring approximately 67 hours of vigorous stirring at room temperature to reach completion . This reaction pathway contrasts with multi-step protocols required for alternative N-substituted piperazine derivatives, such as N-arylpiperazines, which typically require palladium-catalyzed cross-coupling conditions, elevated temperatures (80-110 °C), and extended purification workflows involving column chromatography [1]. The single-flask, room-temperature protocol for the target compound eliminates the need for specialized catalyst systems and reduces post-reaction workup complexity compared to structurally distinct piperazine derivatives.

Organic synthesis Process chemistry Reaction optimization

Optimal Research and Industrial Application Scenarios for 1-(Ethoxymethyl)-4-methylpiperazine Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate in CNS-Targeted Small Molecule Synthesis

1-(Ethoxymethyl)-4-methylpiperazine serves as a strategic N-alkoxyalkyl piperazine building block for constructing CNS-penetrant drug candidates where balanced lipophilicity is required. The ethoxymethyl substitution pattern is structurally homologous to the N-alkoxyalkyl motifs found in marketed CNS agents and preclinical candidates targeting serotonin and dopamine receptor families . The compound's predicted boiling point of 200.3 ± 25.0 °C enables handling during exothermic amide coupling or reductive amination steps without premature volatilization—a practical advantage when reactions require extended stirring at 40-60 °C where lower-boiling piperazine analogs would evaporate and alter reaction stoichiometry . Procurement of this specific intermediate is indicated when synthetic routes require a piperazine moiety bearing both a basic tertiary amine (N4-methyl) for salt formation or receptor interaction, and a hydrogen-bond accepting ethoxymethyl group (N1) for modulating target engagement or aqueous solubility .

Calibrated Reference Standard for Chromatographic Method Development

The distinct retention characteristics imparted by the ethoxymethyl group make this compound suitable as a calibrated reference standard for developing and validating HPLC and GC-MS methods that must resolve closely related piperazine impurities or metabolites . The molecular weight of 158.24 g/mol combined with the predicted density of 0.936 ± 0.06 g/cm³ provides a unique mass-to-volume signature that distinguishes it from isobaric or structurally similar piperazine derivatives with identical molecular formulas but different substitution patterns (e.g., 1-(2-ethoxyethyl)piperazine, also C8H18N2O) . This differentiation is critical for analytical laboratories performing purity assessments or stability-indicating assays where co-elution of regioisomeric impurities would compromise quantitative accuracy .

Scalable Intermediate for Kilogram-Scale API Manufacturing

For process chemistry and API manufacturing applications requiring multi-kilogram quantities, the single-step, room-temperature synthesis of 1-(Ethoxymethyl)-4-methylpiperazine offers distinct operational advantages over multi-step N-arylation or N-heteroarylation alternatives . The absence of transition metal catalysts (e.g., palladium, copper) eliminates the need for costly catalyst removal steps and reduces heavy metal impurity burdens that must be controlled to ICH Q3D guidelines for pharmaceutical products . The reaction conditions—potassium carbonate in ethanol at ambient temperature—are amenable to standard stainless steel or glass-lined reactor equipment without specialized high-pressure or cryogenic capabilities, directly reducing capital expenditure and process validation burden for contract manufacturing organizations (CMOs) .

Precursor for Quaternary Ammonium Salt Derivatization

The tertiary amine at the N4-methyl position of 1-(Ethoxymethyl)-4-methylpiperazine is available for quaternization reactions with alkyl halides or epoxides, yielding cationic piperazinium species with applications as phase-transfer catalysts, ionic liquid components, or antimicrobial surface coatings . The ethoxymethyl group at the N1 position remains inert under typical quaternization conditions (alkyl halide, polar aprotic solvent, 25-60 °C), preserving a neutral, hydrogen-bond accepting functionality that can be exploited for tuning the physicochemical properties of the resulting quaternary salt. Compared to symmetric piperazines such as 1,4-dimethylpiperazine, the asymmetric substitution pattern of the target compound enables site-selective quaternization at the more nucleophilic N4 position, yielding a single regioisomeric product rather than a statistical mixture .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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